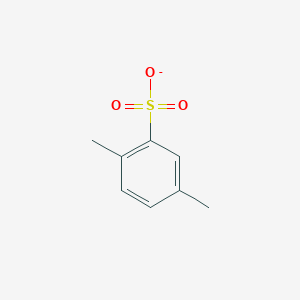

2,5-Dimethylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethylbenzenesulfonate, also known as p-Xylene sulfonic acid or p-Toluene sulfonic acid, is a colorless, crystalline solid that is commonly used as a catalyst in organic chemistry. It is a sulfonic acid derivative of toluene, which is a widely used solvent and starting material for the synthesis of various chemicals. The compound has a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol.

Wirkmechanismus

The mechanism of action of 2,5-Dimethylbenzenesulfonate as a catalyst involves the formation of a complex with the reactants, which lowers the activation energy of the reaction and speeds up the rate of the reaction. The sulfonic acid group of the catalyst can donate a proton to the reactant, which facilitates the formation of the desired product.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a strong acid and can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal distress.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2,5-Dimethylbenzenesulfonate as a catalyst in organic synthesis include its high catalytic activity, low cost, and ease of handling. The compound is also stable under a wide range of reaction conditions and can be easily recovered and recycled. However, its use is limited to reactions that are compatible with acidic conditions, and it may not be suitable for reactions that require a neutral or basic environment.

Zukünftige Richtungen

There are several potential future directions for research on 2,5-Dimethylbenzenesulfonate, including:

1. Development of new synthetic methods that utilize this compound as a catalyst for the preparation of complex organic molecules.

2. Investigation of the mechanism of action of this compound in various organic reactions.

3. Study of the toxicity and environmental impact of this compound and its derivatives.

4. Exploration of the potential applications of this compound in the synthesis of novel materials, such as polymers and nanoparticles.

5. Development of new techniques for the recovery and recycling of this compound as a catalyst in organic synthesis.

In conclusion, this compound is a widely used catalyst in organic synthesis with potential applications in various fields. Further research is needed to explore its mechanism of action, toxicity, and environmental impact, as well as its potential for new synthetic methods and material synthesis.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylbenzenesulfonate is widely used as a catalyst in organic synthesis, particularly in the preparation of esters, ethers, and amides. It is also used as a reagent in the production of polymers, resins, and surfactants. The compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Eigenschaften

Molekularformel |

C8H9O3S- |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 |

InChI-Schlüssel |

IRLYGRLEBKCYPY-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-] |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)

![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)

![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)

![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)

![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)

![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)

![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)

![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)

![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)

![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)